3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN7O2/c12-6-1-3-7(4-2-6)19-5-8(16-18-19)9-14-11(21-17-9)10(20)15-13/h1-5H,13H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZGEYXLFZHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C3=NOC(=N3)C(=O)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 4-fluorophenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium azide to introduce the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure efficiency and scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium azide for introducing the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby reducing inflammation and pain. The triazole and oxadiazole rings play a crucial role in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrids
- Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2): This compound replaces the triazole ring with a pyrazole moiety.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) :
These isostructural thiazole derivatives incorporate triazole and pyrazole rings. X-ray diffraction reveals that both compounds adopt similar conformations, with one fluorophenyl group oriented perpendicular to the molecular plane, a feature that may influence crystal packing and solubility . The substitution of chlorine (4) vs. fluorine (5) at the para position of the aryl group minimally affects molecular geometry but alters intermolecular halogen bonding, which could impact bioavailability .
Dihedral Angle Comparisons
The planarity of the triazole-oxadiazole system in the target compound is critical for its interactions. In related structures:
- 3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one exhibits a dihedral angle of 39.6° between the triazole and fluorophenyl rings, promoting partial conjugation .
- 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone shows a larger angle (87.1°), leading to reduced planarity and altered electronic properties .
Biological Activity
The compound 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, particularly its anticancer potential, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C10H9FN6O2
- Molecular Weight : 252.22 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines. For example:
- Mechanism of Action : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Lines Tested : In vitro studies have demonstrated effectiveness against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines .
2. Antimicrobial Activity
Compounds featuring the oxadiazole moiety often display antimicrobial properties:
- Antibacterial Effects : Studies indicate that related oxadiazole derivatives have shown significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Effects : Some derivatives have also demonstrated antifungal activity against Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Altered potency against specific cancer cell lines |
| Variations in the oxadiazole ring | Enhanced interaction with target enzymes |
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives including the triazole-linked compound. The results indicated:
- Increased p53 Expression : The compound induced apoptosis in MCF-7 cells by increasing p53 levels and activating caspase pathways .
Case Study 2: Antimicrobial Screening
In a study focusing on antimicrobial efficacy:
Q & A
Basic: What are the established synthetic routes for synthesizing 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Cyclocondensation : Reacting 4-fluorophenyl azide with propargyl alcohol to form the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Oxadiazole Formation : Condensation of the triazole intermediate with a carbohydrazide precursor under reflux in anhydrous ethanol, often using catalytic acetic acid to facilitate ring closure .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .
Key Considerations : Monitor reaction progress via TLC and confirm intermediates via -NMR (e.g., disappearance of azide peaks at ~2100 cm in IR) .
Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments (e.g., triazole H at δ 8.1–8.5 ppm, oxadiazole carbons at δ 160–170 ppm) and aromatic substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm, C=O at ~1680 cm) .
- X-ray Crystallography : For unambiguous structural confirmation; use SHELXL for refinement (e.g., resolving disorder in fluorophenyl groups) .
Basic: What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with streptomycin as a positive control .
- Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Test inhibition of COX-2 or acetylcholinesterase via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced: How can DFT and molecular docking elucidate its mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and nonlinear optical (NLO) properties .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 PDB: 3LN1). Key parameters: grid box centered on active site, Lamarckian GA for conformational sampling .
- ADME Prediction : SwissADME or PreADMET to predict bioavailability, BBB permeability, and CYP450 interactions .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare X-ray bond lengths/angles (from SHELXL-refined structures) with DFT-optimized geometries; discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic NMR : For flexible moieties (e.g., carbohydrazide rotation), variable-temperature -NMR can detect conformational exchange broadening .
- Synchrotron Data : High-resolution XRD (<1 Å) resolves electron density ambiguities, especially for fluorine atoms prone to disorder .
Advanced: What strategies optimize reaction yields and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclocondensation; ethanol/water mixtures enhance oxadiazole crystallization .
- Catalyst Optimization : Compare Cu(I) sources (e.g., CuI vs. CuSO/sodium ascorbate) for CuAAC efficiency; microwave-assisted synthesis reduces reaction time .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazide-to-oxadiazole conversion) to minimize byproducts .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at the fluorophenyl or oxadiazole positions .
- Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole or thiadiazole to assess ring electronegativity effects on activity .
- 3D-QSAR Models : Use CoMFA/CoMSIA on biological data (IC, MIC) to identify critical steric/electronic descriptors .
Advanced: What advanced techniques validate stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 h; monitor via HPLC-MS for hydrolysis products .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
